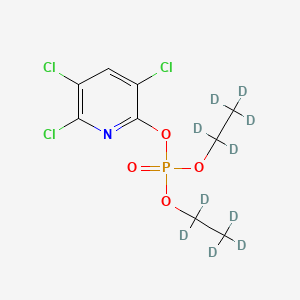
Chlorpyrifos Oxon-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorpyrifos Oxon-d10 is a deuterium-labeled analog of Chlorpyrifos Oxon, an active metabolite of Chlorpyrifos. Chlorpyrifos is a widely used organophosphate pesticide known for its effectiveness in pest control. This compound is primarily used in scientific research to study the behavior and effects of Chlorpyrifos and its metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorpyrifos Oxon-d10 is synthesized through the deuteration of Chlorpyrifos Oxon. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other reagents required for the synthesis. The production methods ensure high purity and yield of the deuterium-labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Chlorpyrifos Oxon-d10 undergoes several types of chemical reactions, including:
Oxidation: Conversion of Chlorpyrifos to Chlorpyrifos Oxon through oxidative desulfurization.
Hydrolysis: Breakdown of Chlorpyrifos Oxon into 3,5,6-trichloro-2-pyridinol and diethyl phosphate.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Hydrolysis: Conducted under alkaline conditions using hydroxide ions (OH-) at elevated temperatures.
Major Products Formed
Oxidation: Chlorpyrifos Oxon.
Hydrolysis: 3,5,6-trichloro-2-pyridinol and diethyl phosphate.
Aplicaciones Científicas De Investigación
Chlorpyrifos Oxon-d10 is extensively used in scientific research for various applications:
Chemistry: Studying the degradation pathways and environmental fate of Chlorpyrifos.
Medicine: Researching the toxicological effects of Chlorpyrifos exposure and developing potential antidotes or treatments for poisoning.
Industry: Monitoring and analyzing pesticide residues in agricultural products and environmental samples.
Mecanismo De Acción
Chlorpyrifos Oxon-d10, like its parent compound Chlorpyrifos Oxon, exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. The inhibition of AChE leads to the accumulation of acetylcholine, causing continuous nerve signal transmission and resulting in neurotoxicity . Additionally, Chlorpyrifos Oxon can induce cross-linking between subunits of tubulin, disrupting microtubule function .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpyrifos: The parent compound of Chlorpyrifos Oxon-d10, widely used as a pesticide.
Chlorpyrifos Oxon: The non-deuterated analog of this compound, also an active metabolite of Chlorpyrifos.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. The deuterium atoms provide a distinct mass difference, making it easier to differentiate from non-labeled compounds in mass spectrometry and other analytical techniques .
Propiedades
Fórmula molecular |
C9H11Cl3NO4P |
|---|---|
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
bis(1,1,2,2,2-pentadeuterioethyl) (3,5,6-trichloropyridin-2-yl) phosphate |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
Clave InChI |
OTMOUPHCTWPNSL-MWUKXHIBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



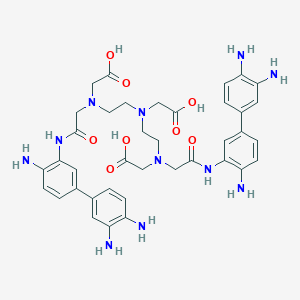


![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)


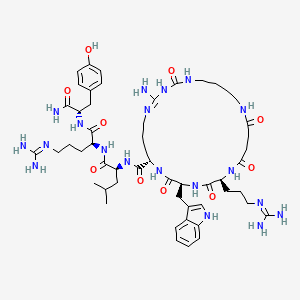
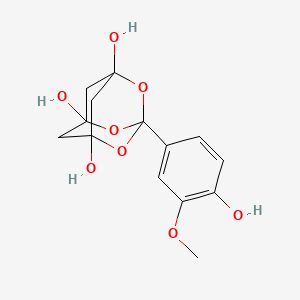
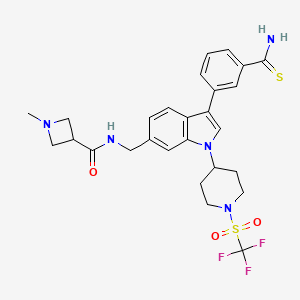
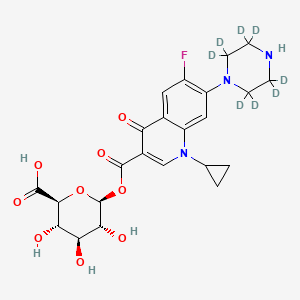
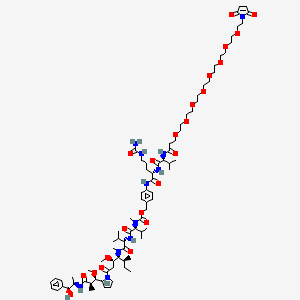
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

